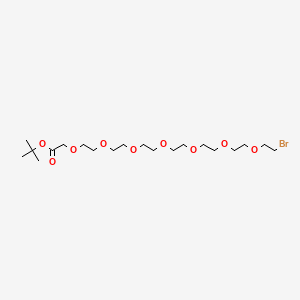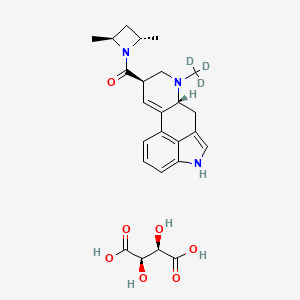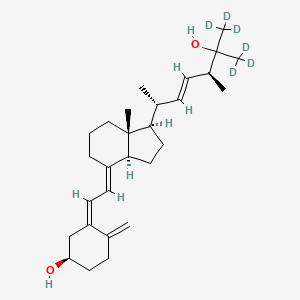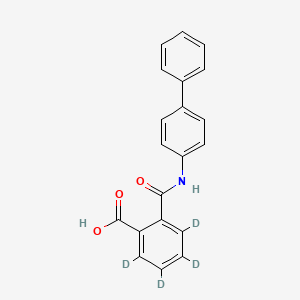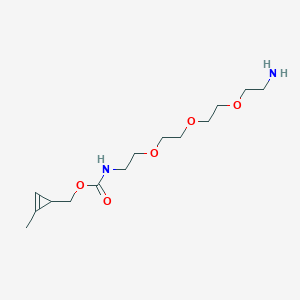
m-PEG36-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG36-Br involves the reaction of methoxy-polyethylene glycol with 2-bromoethanol under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the bromide-terminated PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results, and the product is purified using techniques such as column chromatography.
化学反応の分析
Types of Reactions
m-PEG36-Br primarily undergoes substitution reactions due to the presence of the bromide group. This group can be substituted with various nucleophiles to form different derivatives. The compound can also participate in coupling reactions to form PROTACs .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Coupling Reactions: Reagents such as E3 ubiquitin ligase ligands and target protein ligands are used.
Major Products
The major products formed from these reactions are various PROTAC molecules, which consist of two different ligands connected by the this compound linker. These PROTACs are designed to selectively degrade target proteins within cells .
科学的研究の応用
m-PEG36-Br has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: Facilitates the investigation of protein functions and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, offering a novel approach to drug development.
Industry: Utilized in the development of new materials and technologies that require precise control over protein levels
作用機序
m-PEG36-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome .
類似化合物との比較
Similar Compounds
m-PEG24-Br: A shorter PEG-based linker used in PROTAC synthesis.
m-PEG48-Br: A longer PEG-based linker with similar applications.
m-PEG12-Br: Another PEG-based linker with a shorter chain length.
Uniqueness
m-PEG36-Br is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
特性
分子式 |
C73H147BrO36 |
|---|---|
分子量 |
1680.8 g/mol |
IUPAC名 |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C73H147BrO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-73H2,1H3 |
InChIキー |
PXBQSEXNCDFQLC-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


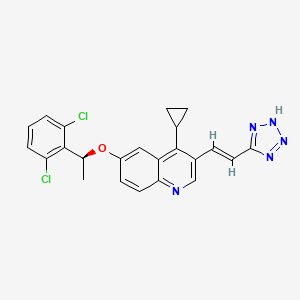
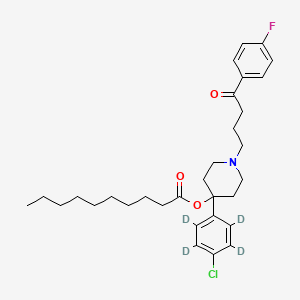
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

